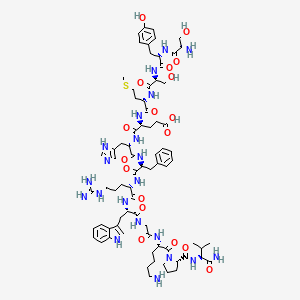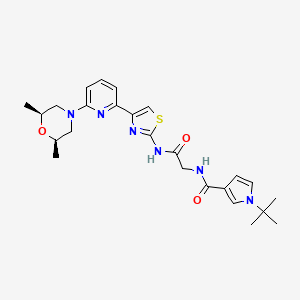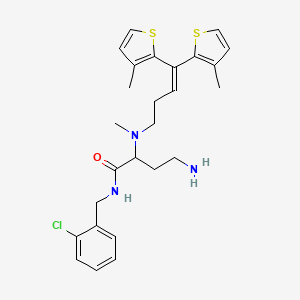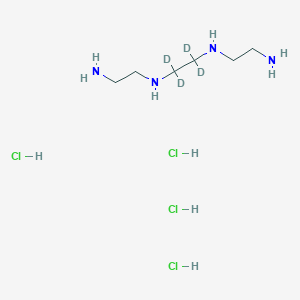
Cdc7-IN-13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdc7-IN-13 is a potent and selective inhibitor of the cell division cycle 7 (CDC7) kinase. CDC7 is a serine/threonine protein kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance complex (MCM2-7). This kinase is highly expressed in various tumors and is associated with their proliferative capacity and ability to bypass DNA damage responses. Inhibiting CDC7 activity can lead to delayed DNA replication, mitotic abnormalities, and cell death in cancer cells, making this compound a promising candidate for cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cdc7-IN-13 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.
Introduction of Functional Groups: Specific functional groups are introduced to the core structure to enhance the compound’s potency and selectivity. This may involve reactions such as alkylation, acylation, and halogenation.
Purification and Characterization: The final compound is purified using techniques such as column chromatography and recrystallization. Characterization is performed using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Cdc7-IN-13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce or replace functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Cdc7-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDC7 kinase in DNA replication and cell cycle regulation.
Biology: Investigates the effects of CDC7 inhibition on cellular processes, such as DNA damage response and apoptosis.
Medicine: Explores the potential of this compound as a therapeutic agent for cancer treatment.
Mecanismo De Acción
Cdc7-IN-13 exerts its effects by selectively inhibiting the activity of CDC7 kinase. The compound binds to the ATP-binding site of CDC7, preventing the phosphorylation of the MCM2-7 complex. This inhibition disrupts the initiation of DNA replication, leading to replication stress, accumulation of DNA damage, and activation of cell cycle checkpoints. As a result, cancer cells undergo apoptosis and mitotic abnormalities, while non-transformed cells are less affected due to their ability to arrest in the G1 phase .
Comparación Con Compuestos Similares
Cdc7-IN-13 is compared with other CDC7 inhibitors, such as:
Cdc7-IN-1: Another potent CDC7 inhibitor with similar selectivity and efficacy.
Cdc7-IN-3 to Cdc7-IN-7: These compounds also exhibit efficient CDC7 kinase selectivity but may differ in their pharmacokinetic properties and potency.
Uniqueness: this compound stands out due to its high potency and selectivity for CDC7 kinase. It has shown promising results in preclinical studies, demonstrating strong anti-proliferative and cytotoxic effects in a wide range of cancer cell lines .
Propiedades
Fórmula molecular |
C18H20N4O2S |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
(6S)-6-methyl-9-[[(2R)-2-methylazetidin-1-yl]methyl]-3-(1H-pyrazol-4-yl)-5-oxa-2-thia-10-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8-trien-11-one |
InChI |
InChI=1S/C18H20N4O2S/c1-9-3-4-22(9)8-13-12-5-10(2)24-15-14(12)17(18(23)21-13)25-16(15)11-6-19-20-7-11/h6-7,9-10H,3-5,8H2,1-2H3,(H,19,20)(H,21,23)/t9-,10+/m1/s1 |
Clave InChI |
LIZZOTJWXCZREF-ZJUUUORDSA-N |
SMILES isomérico |
C[C@@H]1CCN1CC2=C3C[C@@H](OC4=C(SC(=C34)C(=O)N2)C5=CNN=C5)C |
SMILES canónico |
CC1CCN1CC2=C3CC(OC4=C(SC(=C34)C(=O)N2)C5=CNN=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12401863.png)








![[4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate](/img/structure/B12401908.png)

![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401913.png)

